molecular formula C11H13N3O B1267249 Morpholin-4-yl(pyridin-3-yl)acetonitrile CAS No. 36740-09-7

Morpholin-4-yl(pyridin-3-yl)acetonitrile

Cat. No. B1267249
CAS RN: 36740-09-7
M. Wt: 203.24 g/mol
InChI Key: SFXNZFATUMWBHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Morpholin-4-yl(pyridin-3-yl)acetonitrile involves multiple steps, including bromination, dehydration, and cyclization processes. Kumar et al. (2007) detailed an efficient synthesis route yielding potent antimicrobials by utilizing bromination of 3-acetylpyridine followed by dehydration of a diol with subsequent cyclization, achieving an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007). Another approach involves reacting acetylenic ketones with cyanothioacetamide in the presence of morpholine to yield 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles, showcasing the adaptability of morpholine in facilitating nucleophilic substitution reactions (Buryi et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds related to Morpholin-4-yl(pyridin-3-yl)acetonitrile has been studied using various spectroscopic techniques. Horton et al. (2012) discussed the chair conformation of the morpholine ring and the dihedral angle between the pyrrole and pyridine rings in a similar compound, indicating the presence of hydrogen bonds and weak π-π stacking interactions that consolidate the molecular packing (Horton et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving Morpholin-4-yl(pyridin-3-yl)acetonitrile derivatives often result in the formation of biologically active compounds. Lei et al. (2017) developed a green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, showcasing the compound's utility in inhibiting tumor necrosis factor alpha and nitric oxide (Lei et al., 2017). Additionally, reactions of selected 3-bromoisothiazole-5-carbonitriles with morpholine result in 3-amino-substituted derivatives, illustrating the compound's reactivity and potential for derivatization (Kalogirou & Koutentis, 2014).

Scientific Research Applications

“Morpholin-4-yl(pyridin-3-yl)acetonitrile” is a specialty product for proteomics research . While specific applications are not readily available in the sources I have access to, this compound is known to have potential in various scientific studies . Here are some related compounds and their potential applications:

  • 2-(morpholin-4-yl)-2-(pyridin-3-yl)acetonitrile : This compound is similar to “Morpholin-4-yl(pyridin-3-yl)acetonitrile”. It’s used in proteomics research, contributing to advancements across multiple fields .
  • 2- { [2- (Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile : This compound is a versatile chemical compound with vast research applications. It offers immense potential in various scientific studies.
  • morpholin-4-yl(pyridin-3-yl)acetic acid : This compound, while different, is related to “Morpholin-4-yl(pyridin-3-yl)acetonitrile”. It’s used in various scientific studies .
  • 1-MORPHOLIN-4-YL-2-PYRIDIN-3-YL-ETHANETHIONE : This compound is used in various scientific studies .

Safety And Hazards

Morpholin-4-yl(pyridin-3-yl)acetonitrile is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-morpholin-4-yl-2-pyridin-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-8-11(10-2-1-3-13-9-10)14-4-6-15-7-5-14/h1-3,9,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXNZFATUMWBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307545
Record name (Morpholin-4-yl)(pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Morpholin-4-yl(pyridin-3-yl)acetonitrile

CAS RN

36740-09-7
Record name 36740-09-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Morpholin-4-yl)(pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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